molecular formula C10H6Cl4N2 B15075653 4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole CAS No. 18767-09-4

4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole

Cat. No.: B15075653
CAS No.: 18767-09-4
M. Wt: 296.0 g/mol
InChI Key: XEEFGPTZKKCRMW-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 5, a dichloromethyl group at position 3, and a phenyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 1,3-dichloroacetone with phenylhydrazine in the presence of a base can yield the desired pyrazole compound. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Addition Reactions: The dichloromethyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atoms.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized pyrazole compounds.

Scientific Research Applications

4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-3-trichloromethylisothiazole: Similar in structure but contains an isothiazole ring.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Contains a benzoquinone ring and is known for its oxidizing properties.

    Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: Contains a thiophene ring and is used in therapeutic applications.

Uniqueness

4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole is unique due to its specific substitution pattern and the presence of both a dichloromethyl group and a phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

18767-09-4

Molecular Formula

C10H6Cl4N2

Molecular Weight

296.0 g/mol

IUPAC Name

4,5-dichloro-3-(dichloromethyl)-1-phenylpyrazole

InChI

InChI=1S/C10H6Cl4N2/c11-7-8(9(12)13)15-16(10(7)14)6-4-2-1-3-5-6/h1-5,9H

InChI Key

XEEFGPTZKKCRMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(Cl)Cl)Cl)Cl

Origin of Product

United States

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